5-acetyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Features
The NMR spectrum of this compound is expected to exhibit distinct signals corresponding to its functional groups:
- Carboxylic acid proton : A broad singlet in the δ 12–13 ppm range.
- Acetyl methyl protons : A singlet near δ 2.2–2.5 ppm .
- Phenyl protons : Aromatic signals between δ 7.0–7.8 ppm , split into multiplets depending on substitution.
- Dihydro-pyrazole protons : Signals in the δ 3.0–4.0 ppm range, corresponding to the saturated C4 and C5 positions.
For reference, analogous pyrazole derivatives (e.g., ethyl 5-oxo-1-phenyl-2-pyrazoline-3-carboxylate) show similar shifts.
| Proton Environment | Expected δ (ppm) | Multiplicity |
|---|---|---|
| Carboxylic acid (–COOH) | 12–13 | Broad singlet |
| Acetyl methyl (–COCH₃) | 2.2–2.5 | Singlet |
| Phenyl (aromatic) | 7.0–7.8 | Multiplet |
| Dihydro-pyrazole (C4/C5) | 3.0–4.0 | Multiplet |
Infrared (IR) Vibrational Signatures
The IR spectrum would highlight key functional groups:
Mass Spectrometric Fragmentation Patterns
Major fragmentation pathways include:
- Loss of CO₂ from the carboxylic acid group, yielding a fragment ion at m/z 204 (C₁₁H₁₀N₂O).
- Cleavage of the acetyl group , producing a fragment ion at m/z 188 (C₁₀H₈N₂O).
- Retro-Diels-Alder fragmentation of the dihydro-pyrazole ring, leading to smaller aromatic fragments.
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
DFT studies on pyrazole derivatives reveal:
Properties
IUPAC Name |
3-acetyl-2-phenyl-3,4-dihydropyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8(15)11-7-10(12(16)17)13-14(11)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTIPMDRAIMXRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(=NN1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401187990 | |
| Record name | 5-Acetyl-4,5-dihydro-1-phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401187990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-97-2 | |
| Record name | 5-Acetyl-4,5-dihydro-1-phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetyl-4,5-dihydro-1-phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401187990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Process Description
- The synthesis starts with 3,3-dimethoxybutane-2-one reacting with potassium tert-butoxide in toluene at low temperatures (5–10 °C).
- Diethyl oxalate is added dropwise at 10–15 °C, forming a key intermediate potassium (Z)-1-ethoxy-5,5-dimethoxy-1,4-dioxohex-2-en-2-olate.
- Hydrazine monohydrochloride is then added in aqueous medium at 5–10 °C to convert the intermediate into ethyl-5-acetyl-1H-pyrazole-3-carboxylate.
- Hydrolysis of the ester using aqueous sodium hydroxide in tetrahydrofuran (THF) at 10–15 °C yields the target 5-acetyl-1H-pyrazole-3-carboxylic acid.
- The process avoids the use of toxic reagents like ethyl diazoacetate and explosive intermediates, making it safer and more suitable for scale-up.
- Purification involves filtration, solvent extraction, and crystallization steps, with yields reported around 25–30% for the final product after purification.
Advantages
- Uses water as a green solvent for hydrolysis.
- Avoids hazardous reagents and transition metal catalysts.
- Suitable for industrial scale due to simplified isolation.
- Lower solvent consumption compared to earlier methods.
Limitations
- Moderate overall yield (~26% after purification).
- Requires careful temperature control.
Improved Laboratory-Scale Synthesis (Technical Disclosure Commons, 2022)
Stepwise Methodology
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| 1 | 3,3-Dimethoxybutane-2-one + potassium tert-butoxide in toluene (5–10 °C, 45 min) | Potassium (Z)-1-ethoxy-5,5-dimethoxy-1,4-dioxohex-2-en-2-olate | 180 g isolated | Key intermediate |
| 2 | Add diethyl oxalate at 10–15 °C, stir 4 h | Solid intermediate | Isolated by filtration | Precursor to pyrazole ester |
| 3 | Hydrazine monohydrochloride in water at 5–10 °C, stir 4 h | Ethyl-5-acetyl-1H-pyrazole-3-carboxylate | 95 g isolated | Extracted with dichloromethane, crystallized |
| 4 | Hydrolysis with aqueous NaOH in THF at 10–15 °C | 5-acetyl-1H-pyrazole-3-carboxylic acid | Not specified | Final acid product |
Highlights
- The process eliminates organic solvents in the hydrazine reaction step, using water instead.
- The use of toluene and THF is limited to specific steps to reduce environmental impact.
- The method improves isolation and purification efficiency compared to older processes.
- The reaction conditions are mild, favoring industrial application.
Alternative Synthetic Routes from Literature (ACS Omega, 2023)
Pyrazole Derivative Synthesis via Diethyl Oxalate and Phenylhydrazine
- Substituted acetophenones react with diethyl oxalate and potassium tert-butoxide in THF at 0 °C to room temperature to give ethyl 2,4-dioxo-4-arylbutanoates.
- These intermediates react with phenylhydrazine in ethanol to yield ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates.
- Reduction of the ester group with lithium aluminum hydride (LiAlH4) in THF produces (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols.
- Subsequent oxidation with 2-iodoxybenzoic acid (IBX) in DMSO yields 5-aryl-1-phenyl-1H-pyrazole-3-carbaldehydes.
- The aldehyde can be further transformed into other functional groups, but this pathway provides a versatile approach to pyrazole derivatives including the target compound.
Reaction Scheme Summary
| Step | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Acetophenone derivative + diethyl oxalate + KOtBu | THF, 0 °C to RT | Ethyl 2,4-dioxo-4-arylbutanoate | 65–80 |
| 2 | Product + phenylhydrazine | Ethanol, reflux | Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate | 65–80 |
| 3 | Reduction with LiAlH4 | THF, 0 °C | (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanol | ~88 |
| 4 | Oxidation with IBX | DMSO, 0–20 °C | 5-aryl-1-phenyl-1H-pyrazole-3-carbaldehyde | Not specified |
Comparative Analysis of Preparation Methods
| Feature | Industrial Patent Method (CN111138289B) | Improved Process (Technical Disclosure Commons) | Literature Route (ACS Omega) |
|---|---|---|---|
| Starting Material | 3,3-Dimethoxybutane-2-one, diethyl oxalate | Same as patent | Acetophenone derivatives, diethyl oxalate |
| Key Reagents | Potassium tert-butoxide, hydrazine monohydrochloride | Same | Potassium tert-butoxide, phenylhydrazine, LiAlH4, IBX |
| Solvents | Toluene, water, THF | Toluene, water, THF | THF, ethanol, DMSO |
| Reaction Conditions | 5–15 °C, mild stirring | Similar | 0 °C to RT, reflux |
| Yield of Final Product | ~26% after purification | Not fully specified, improved isolation | 65–88% for intermediates |
| Environmental Impact | Avoids explosive/toxic reagents | Uses water as solvent in hydrazine step | Uses LiAlH4 and IBX (hazardous reagents) |
| Scalability | Suitable for industrial scale | Improved for scale-up | More suited for laboratory synthesis |
Detailed Research Findings and Notes
- The industrial patent method emphasizes safety, environmental friendliness, and cost-effectiveness by avoiding explosive and toxic reagents such as ethyl diazoacetate and 3-butyne-2-ketone, which were used in older methods.
- The improved process reduces solvent volumes and uses water as a solvent in critical steps, simplifying product isolation and reducing waste.
- The laboratory-scale synthetic route reported in ACS Omega offers a flexible approach to pyrazole derivatives but involves reagents like lithium aluminum hydride and IBX, which require careful handling and are less suitable for large-scale production.
- Purification challenges are significant in all methods, with the industrial process relying on crystallization and filtration, while older methods required preparative HPLC, which is time-consuming and costly.
- The choice of method depends on the intended scale, purity requirements, and environmental considerations.
Summary Table of Key Preparation Steps for this compound
| Step | Reaction | Reagents & Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Formation of diketone intermediate | 3,3-Dimethoxybutane-2-one + potassium tert-butoxide + diethyl oxalate in toluene, 5–15 °C | High (~90%) | Key intermediate formation |
| 2 | Cyclization to pyrazole ester | Hydrazine monohydrochloride in water, 5–10 °C | Moderate (~70–80%) | Mild aqueous conditions |
| 3 | Hydrolysis to carboxylic acid | NaOH in THF, 10–15 °C | Moderate (variable) | Final acid formation |
| 4 | Purification | Filtration, crystallization, solvent extraction | ~26% overall yield | Industrially feasible |
Chemical Reactions Analysis
Oxidation Reactions
The acetyl group undergoes controlled oxidation to form ketone derivatives. Under mild oxidative conditions (e.g., using KMnO₄ in acidic media), the α-hydrogen adjacent to the acetyl group is selectively oxidized, yielding 5-(2-oxoethyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. This product retains the dihydropyrazole ring integrity while introducing a reactive α,β-unsaturated ketone moiety .
Cyclization Reactions
The compound participates in cyclocondensation reactions to form fused heterocyclic systems:
With Hydrazine Derivatives
Reaction with hydrazine hydrate in ethanol under reflux (6–8 hours) produces pyrazolo[3,4-d]pyrimidin-4-one derivatives via intramolecular cyclization. This transformation exploits the reactivity of the acetyl and carboxylic acid groups :
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Hydrazine hydrate, EtOH, reflux | 5-(Pyrazolo[3,4-d]pyrimidin-4-one) derivative | 72–85% |
With Triethyl Orthoformate
Heating with triethyl orthoformate (2 hours, 120°C) induces cyclization to form 5-(1,3,4-thiadiazin-2-yl)pyrazole derivatives. The reaction proceeds via dehydration and sulfur incorporation .
Electrophilic Aromatic Substitution
The phenyl ring undergoes nitration and halogenation at the para-position under standard conditions:
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 1-(4-Nitrophenyl) derivative | |
| Bromination | Br₂/FeBr₃, CH₂Cl₂ | 1-(4-Bromophenyl) derivative |
Nucleophilic Substitution
The carboxylic acid group participates in esterification and amidation:
-
Esterification : Reaction with ethanol/H₂SO₄ yields the ethyl ester (95% conversion) .
-
Amidation : Coupling with amines (EDC/HOBt) produces carboxamide derivatives with antimicrobial activity .
Reduction Reactions
Catalytic hydrogenation (H₂, Pd/C) reduces the dihydropyrazole ring to a fully saturated pyrazolidine structure. This reaction alters the compound’s planarity and enhances its solubility .
Mechanistic Pathways
Key reaction mechanisms include:
-
Cyclocondensation : The acetyl group acts as a nucleophile, attacking the hydrazine-derived intermediate to form a six-membered transition state .
-
Electrophilic Substitution : Directed by the electron-donating phenyl group, substitutions occur preferentially at the para-position .
Biological Activity Correlation
Derivatives synthesized via these reactions demonstrate enhanced bioactivity:
| Derivative Type | Biological Activity | IC₅₀/Potency | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidinone | Anticancer (A549 cells) | 1.8 µM | |
| Carboxamide | Antimicrobial (S. aureus) | MIC: 4 µg/mL |
Industrial-Scale Considerations
Optimized protocols for large-scale synthesis include:
-
Solvent-Free Cyclization : Using water as a solvent improves atom economy (85% yield) .
-
Flow Chemistry : Continuous-flow reactors reduce reaction times from hours to minutes .
This compound’s modular reactivity enables its use as a scaffold in medicinal chemistry and materials science. Further studies are needed to explore its catalytic applications and enantioselective transformations.
Scientific Research Applications
Chemistry
5-Acetyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique functional groups allow for diverse chemical modifications, making it a versatile compound for various applications in organic synthesis.
Biology
Research indicates that this compound exhibits potential bioactive properties:
- Antimicrobial Activity: Studies have shown that it possesses antimicrobial properties against various pathogens.
- Anti-inflammatory Effects: It may modulate inflammatory pathways, providing a basis for therapeutic applications in inflammatory diseases.
Case Study Example:
A study demonstrated that derivatives of this compound inhibited the growth of specific bacterial strains, highlighting its potential as a new class of antimicrobial agents.
Medicine
The compound is under investigation for its therapeutic potential in treating various diseases:
- Cancer Research: Preliminary studies suggest that it may inhibit tumor growth by affecting cell proliferation pathways.
- Infectious Diseases: Its bioactive properties are being explored for developing new treatments against resistant strains of bacteria.
Clinical Trials:
Ongoing clinical trials are assessing its efficacy and safety profile in cancer therapy, focusing on its ability to target specific cancer cell lines.
Industrial Applications
In the industrial sector, this compound is being evaluated for its role in developing new materials:
- Polymers and Coatings: Its chemical properties are being utilized to create advanced materials with specific characteristics such as enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 5-acetyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Structural Comparison
The following table highlights structural differences between 5-acetyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid and related compounds:
Key Observations :
Pharmacological Activity
- CB1 Antagonism : Bisulfate salts of morpholin-4-ylamide analogs (e.g., ) showed significant weight reduction in vivo due to CB1 antagonism. The acetyl group in the target compound may exhibit weaker receptor affinity compared to bulkier substituents like morpholin-4-ylamide.
- Enzyme Inhibition : A sulfophenyl derivative (1-(2-Methyl-4,5-disulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid) demonstrated moderate IC50 (100,000 nM) against dual specificity phosphatase 22, suggesting substituent-dependent activity .
Physicochemical Properties
- Solubility : Sulfophenyl and nitrophenyl analogs exhibit higher aqueous solubility due to ionizable sulfonic acid or nitro groups . The acetyl group may reduce solubility compared to these polar substituents.
- Stability : Carboxylic acid derivatives (e.g., ) are generally stable under dry, cool storage conditions (2–8°C), consistent with industry standards for similar compounds.
Biological Activity
5-acetyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by its five-membered ring structure containing two adjacent nitrogen atoms. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
| Property | Value |
|---|---|
| IUPAC Name | 3-acetyl-2-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
| Molecular Formula | C12H12N2O3 |
| Molecular Weight | 232.23 g/mol |
| CAS Number | 1240527-97-2 |
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with β-diketones or β-keto esters. A common method includes refluxing 1-phenyl-3-oxobutane-1,3-dione with hydrazine hydrate in ethanol, followed by purification through recrystallization .
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In particular, studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria with promising results .
Anti-inflammatory Properties
The compound demonstrates notable anti-inflammatory effects. In vitro studies have indicated that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The anti-inflammatory activity was assessed using carrageenan-induced paw edema models in rats, showing a significant reduction in inflammation compared to control groups .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown efficacy against various cancer cell lines, including breast (MDA-MB-231), prostate, and lung cancers. For example, studies have reported that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo .
The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. It may inhibit key enzymes or modulate signaling pathways associated with inflammation and cell proliferation. Ongoing research aims to elucidate the precise mechanisms through which it exerts its effects .
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their anticancer properties. The results indicated that compounds containing the pyrazole scaffold exhibited significant antiproliferative effects on various cancer cell lines. Notably, one derivative showed an IC50 value of 5.7 nM against xanthine oxidoreductase (XOR), suggesting potent activity .
Anti-inflammatory Efficacy Assessment
Another study investigated the anti-inflammatory potential of several pyrazole derivatives using an animal model. The results demonstrated that specific compounds exhibited superior COX inhibition compared to standard anti-inflammatory drugs like diclofenac sodium. The most potent derivative showed an IC50 value significantly lower than that of diclofenac, indicating enhanced efficacy .
Q & A
Q. What are the common synthetic routes for preparing 5-acetyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid and its derivatives?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, pyrazole derivatives are synthesized via the Vilsmeier–Haack reaction using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one as a precursor, followed by acetylation or carboxylation steps . Hydrazine derivatives may also react with β-keto esters under reflux conditions in ethanol or acetic acid to form the dihydropyrazole core . Key steps include:
- Cyclization : Heating at 80–100°C with catalytic acid (e.g., HCl).
- Acetylation : Treatment with acetyl chloride in anhydrous conditions.
- Purification : Column chromatography using silica gel and ethyl acetate/hexane mixtures.
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
- X-ray crystallography : Determines bond lengths, dihedral angles, and stereochemistry (e.g., C=O bond at 1.21 Å, dihedral angle between phenyl and pyrazole rings at 15.2°) .
- NMR spectroscopy : Key signals include δ 2.1 ppm (acetyl CH3), δ 5.3 ppm (dihydropyrazole CH2), and δ 7.3–7.8 ppm (aromatic protons) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 259 for C13H12N2O3) validate the molecular formula .
Q. What physicochemical properties are critical for handling this compound in laboratory settings?
- Methodological Answer : Key properties include:
- Solubility : Limited solubility in water; dissolves in polar aprotic solvents (e.g., DMSO, DMF) .
- Melting Point : Typically 222–224°C (varies with substituents) .
- Stability : Sensitive to light and humidity; store at 2–8°C under nitrogen .
Advanced Research Questions
Q. How can researchers design assays to evaluate the biological activity of pyrazole derivatives?
- Methodological Answer : Biological activity assays focus on enzyme inhibition or receptor binding:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition with IC50 values measured via fluorogenic substrates) .
- Antibacterial Activity : Broth microdilution methods (e.g., MIC determination against S. aureus or E. coli) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like CB1 receptors or TNF-α .
Q. How should conflicting data on biological activity or reactivity be resolved?
- Methodological Answer : Contradictions often arise from substituent effects or experimental conditions. Strategies include:
- Comparative Analysis : Test derivatives with controlled substituents (e.g., electron-withdrawing vs. donating groups) to isolate activity trends .
- Computational Modeling : DFT calculations to assess electronic effects (e.g., HOMO-LUMO gaps influencing reactivity) .
- Reproducibility Checks : Validate protocols using standardized reagents (e.g., identical enzyme batches for inhibition assays) .
Q. What advanced techniques elucidate the reaction mechanisms of pyrazole derivatives?
- Methodological Answer : Mechanistic studies employ:
- Kinetic Isotope Effects (KIEs) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-limiting steps .
- In Situ Spectroscopy : Monitor intermediates via FT-IR or Raman spectroscopy during reactions .
- Single-Crystal XRD : Track structural changes in reactive intermediates (e.g., tautomerization in dihydropyrazoles) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
